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Compound of Interest

Compound Name: alpha-d-Threofuranose

Cat. No.: B12732185

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for alpha-d-
Threofuranose, a furanose sugar of interest in various chemical and pharmaceutical research
areas. Due to the limited availability of direct experimental spectra for this specific anomer, this
document combines theoretical data with generalized experimental protocols and expected
spectroscopic behavior based on the analysis of similar carbohydrate structures.

Introduction to alpha-d-Threofuranose

alpha-d-Threofuranose is a monosaccharide featuring a five-membered furanose ring. Its
structural and stereochemical properties are of interest for the synthesis of novel chemical
entities and in the study of carbohydrate chemistry. Spectroscopic analysis is crucial for the
unambiguous identification and characterization of this and related molecules. The molecular
structure and key identifiers for alpha-d-Threofuranose are provided below.

Molecular Properties:
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Property Value Source
Molecular Formula CaHsOa4 [1112]
Molecular Weight 120.10 g/mol [1][2]
Exact Mass 120.042259 g/mol [2]

FMAORJIQYMIRHF-
InChiKey [2]
UZBSEBFBSA-N

Spectroscopic Data

This section summarizes the expected and available spectroscopic data for alpha-d-
Threofuranose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise experimental NMR data for the isolated alpha-d-Threofuranose anomer is not readily
available in public databases. The analysis of furanose sugars by NMR can be challenging due
to the dynamic equilibrium between different anomers (a and 8) and ring forms (furanose and
pyranose) in solution, with furanose forms often being minor components|3].

Table 1: Predicted 13C NMR Chemical Shifts for alpha-d-Threofuranose

While experimental data is sparse, 3C NMR spectra have been recorded for alpha-d-
Threofuranose, with the data held by W. Robien at the Institute of Organic Chemistry,
University of Vienna[1][2]. Predicted chemical shifts can serve as a useful reference.

Carbon Atom Predicted **C Chemical Shift (ppm)
C1 102.1

Cc2 74.8

C3 71.5

C4 83.6
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Note: These are predicted values and may differ from experimental results. The solvent used
can also significantly influence chemical shifts.

Table 2: Expected *H NMR Characteristics for alpha-d-Threofuranose

ST Expected Chemical Expected Expected Coupling
Shift (ppm) Multiplicity Constants (Hz)

H1 ~5.2 Doublet JH1-H2 = 2-4

H2 ~4.0-4.2 Multiplet

H3 ~3.8-4.0 Multiplet

H4 ~4.1-4.3 Multiplet

H5a, H5b ~3.5-3.7 Multiplets

OH Variable Broad Singlets

Note: Predicted chemical shifts and coupling constants are based on general values for
furanose sugars. Actual values can vary based on solvent, temperature, and concentration.

Infrared (IR) Spectroscopy

An experimental IR spectrum for alpha-d-Threofuranose is not publicly available. However,
the expected absorption bands can be inferred from the functional groups present in the
molecule.

Table 3: Expected Infrared Absorption Bands for alpha-d-Threofuranose
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. Expected Wavenumber o
Functional Group ( 1 Description
cm-

O-H stretching vibrations from
O-H (Alcohols) 3500 - 3200 (broad)
the hydroxyl groups.

C-H stretching vibrations of the
C-H (Alkanes) 3000 - 2850 )
furanose ring.

C-O stretching vibrations,
C-O (Alcohols, Ethers) 1300 - 1000 prominent in the "fingerprint
region" for carbohydrates[4].

The fingerprint region (1500-900 cm™~1) of the IR spectrum is particularly sensitive to the
stereochemistry and conformation of carbohydrates and would be crucial for distinguishing
between different isomers[4].

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for alpha-d-Threofuranose

lon Expected m/z Method

[M+H]*+ 121.050 Electrospray lonization (ESI)
[M+Na]* 143.032 Electrospray lonization (ESI)
[M-H]~ 119.034 Electrospray lonization (ESI)

The fragmentation pattern in tandem mass spectrometry (MS/MS) would likely involve
sequential losses of water (H20) and formaldehyde (CH20) from the parent ion, which is
characteristic of monosaccharides. It is also important to consider the possibility of gas-phase
rearrangements, such as pyranose-to-furanose isomerization, under certain ionization
conditions, which could complicate spectral interpretation[5].

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a furanose sugar like
alpha-d-Threofuranose.
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NMR Spectroscopy Protocol

Sample Preparation: Dissolve 5-10 mg of the purified sugar in 0.5-0.7 mL of a suitable
deuterated solvent (e.g., D20, DMSO-de). D20 is commonly used for carbohydrates, but
exchangeable hydroxyl protons will not be observed.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better
signal dispersion.

'H NMR Acquisition:

o Acquire a standard 1D H spectrum.

o If using D20, suppress the residual HOD signal.

13C NMR Acquisition:

o Acquire a proton-decoupled 13C spectrum.

o A DEPT-135 experiment can be run to differentiate between CH, CHz, and CHs groups.

2D NMR Acquisition: To aid in the complete assignment of protons and carbons, the
following 2D experiments are recommended:

o COSY (Correlation Spectroscopy): To identify proton-proton couplings within the spin
system.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly
attached carbons.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon
correlations (2-3 bonds), which is useful for assigning quaternary carbons and confirming
the overall structure.

o TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system,
which is particularly useful for sugars[3].
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» Data Processing and Analysis: Process the spectra using appropriate software (e.qg.,
MestReNova, TopSpin). Integrate signals, determine chemical shifts (referenced to an
internal standard like TSP for D20), and measure coupling constants.

Infrared (IR) Spectroscopy Protocol

e Sample Preparation:

o KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with ~100 mg of dry
potassium bromide (KBr). Grind the mixture to a fine powder and press it into a
transparent disk using a hydraulic press.

o Thin Film: If the sample is a viscous liquid or can be dissolved in a volatile solvent, a thin
film can be cast onto a salt plate (e.g., NaCl or KBr).

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

o Data Acquisition:
o Record a background spectrum of the empty sample compartment or the pure KBr pellet.
o Place the sample in the spectrometer and record the sample spectrum.

o The final spectrum is obtained by ratioing the sample spectrum against the background
spectrum.

o Data Analysis: Identify the characteristic absorption bands and compare them with known
correlation charts for organic functional groups.

Mass Spectrometry Protocol

e Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable
solvent system, typically a mixture of water and an organic solvent like methanol or
acetonitrile, often with a small amount of formic acid or ammonium acetate to promote
ionization.

 Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight
(Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system is ideal.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12732185?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

LC can be used to separate anomers before they enter the mass spectrometer|[6].
o Data Acquisition:

o Infuse the sample directly into the electrospray ionization (ESI) source or inject it into the

LC system.

o Acquire full scan mass spectra in both positive and negative ion modes to detect various

adducts.

o Perform tandem MS (MS/MS) experiments on the parent ions of interest to obtain
fragmentation data for structural elucidation.

o Data Analysis: Determine the accurate mass of the parent ions and compare it with the
theoretical mass of alpha-d-Threofuranose. Analyze the fragmentation pattern to confirm

the structure.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a
carbohydrate sample like alpha-d-Threofuranose.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/28213171/
https://www.benchchem.com/product/b12732185?utm_src=pdf-body
https://www.benchchem.com/product/b12732185?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12732185?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

General Spectroscopic Analysis Workflow for alpha-d-Threofuranose
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Spectroscopic analysis workflow for alpha-d-Threofuranose.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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